N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide
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Overview
Description
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is a synthetic organic compound that features a thiophene ring, a phenyl group, and an oxalamide moiety
Mechanism of Action
Target of Action
Many compounds that contain an indole nucleus, like the one in the compound , have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of the compound.
Mode of Action
The interaction of the compound with its targets could result in a variety of biological activities. For example, indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide typically involves the reaction of 2-hydroxy-2-(thiophen-2-yl)ethylamine with phenyloxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the addition of the reagents, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, precise temperature control, and efficient mixing to ensure uniformity and high yield. Purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
- β-Hydroxythiofentanyl
Uniqueness
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-phenyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-11(12-7-4-8-20-12)9-15-13(18)14(19)16-10-5-2-1-3-6-10/h1-8,11,17H,9H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYJYDLEUICRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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